molecular formula C17H19Cl2NO B3033443 1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol CAS No. 102201-72-9

1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol

Cat. No.: B3033443
CAS No.: 102201-72-9
M. Wt: 324.2 g/mol
InChI Key: LWPLXYPCRZFALK-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol (BCIPEA) is a synthetic compound that has been used in a variety of scientific research applications. BCIPEA is a chiral compound that has been used as a model compound for the study of chirality and its effects on the pharmacokinetics and pharmacodynamics of drugs. BCIPEA has also been used in the synthesis of other compounds, including drugs and drug metabolites.

Scientific Research Applications

Metabolic Studies

  • Metabolism in Mice and Hamsters : Research indicates that 1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol undergoes metabolic transformations in mice and hamsters, forming various metabolites like 2,2-bis(p-chlorophenyl)acetic acid and 2,2-bis(p-chlorophenyl)ethanol (Gold & Brunk, 1983) (Gold & Brunk, 1984).

Environmental Analysis

  • Identification in Environmental Samples : Techniques like dispersive liquid-phase microextraction have been developed for the determination of this compound and its degradation products in environmental water samples, highlighting its significance in environmental monitoring (Li et al., 2010).

Catalysis Research

  • Catalysis of Alcohol Oxidation : Oxo-rhenium complexes have been studied for their efficiency in the oxidation of alcohols, using compounds like bis(4-chlorophenyl) sulfoxide as the oxidant agent, showcasing the role of similar compounds in catalytic processes (Sousa et al., 2013).

Organometallic Chemistry

  • Formation of Hybrid Crystals : Studies in organometallic chemistry have explored the hydrogen bond directed molecular recognition between derivatives of this compound and other compounds, forming hybrid crystals with different structures and properties (Lee and Chung et al., 1999).

Polymer Science

  • Synthesis of Functionalized Polymers : Research in polymer science has included the synthesis of reactive polysulfones with carboxylic side groups using compounds like bis(4-chlorophenyl) sulfone, demonstrating the application of similar compounds in creating new materials (Koch & Ritter, 1994).

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(propan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-12(2)20-11-17(21,13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h3-10,12,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLXYPCRZFALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143932
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102201-72-9
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102201-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(4-chlorophenyl)-α-[[(1-methylethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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